Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Description

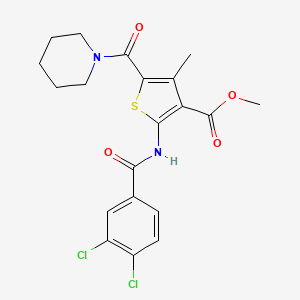

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a thiophene-based small molecule with a complex substitution pattern. Its structure includes:

- A methyl ester at the thiophene ring’s 3-carboxylate position.

- A 3,4-dichlorobenzamido group at position 2, contributing halogenated aromatic interactions.

- A methyl group at position 4, enhancing steric bulk.

Properties

Molecular Formula |

C20H20Cl2N2O4S |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

methyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C20H20Cl2N2O4S/c1-11-15(20(27)28-2)18(23-17(25)12-6-7-13(21)14(22)10-12)29-16(11)19(26)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9H2,1-2H3,(H,23,25) |

InChI Key |

FRYFKIRMGWIETJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Biological Activity

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and piperidine moiety, suggest various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 487.01 g/mol. The presence of the dichlorobenzamide group enhances its biological activity, while the thiophene and piperidine components contribute to its chemical reactivity and stability. The synthesis of this compound typically involves multiple steps, which can be optimized for improved yield and purity.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. A study investigated the in vitro antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, structurally related to this compound, showed strong interactions with target proteins involved in bacterial resistance mechanisms, such as dihydrofolate reductase and gyrase B .

Binding Affinity Studies

Preliminary interaction studies suggest that this compound may bind effectively to specific receptors or proteins. Molecular docking studies revealed that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target proteins, which could explain its observed biological activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications in its structure can significantly alter its biological properties. For instance, variations in halogenation patterns or the introduction of different functional groups can lead to differences in binding affinity and biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-chlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Similar thiophene and piperidine structure but with a single chlorine atom | Potentially different activity due to reduced halogenation |

| Methyl 2-(adamantane-1-carboxamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Contains an adamantane moiety instead of a benzamide | Enhanced stability; altered pharmacokinetics |

| Methyl 2-(4-fluorobenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Fluorinated benzamide instead of dichlorinated | May exhibit altered electronic properties affecting receptor interactions |

Case Studies

A series of case studies have focused on the biological evaluation of thiophene derivatives similar to this compound. These studies have highlighted:

- Antifungal Activity : Compounds were tested against various fungal strains, showing promising results against Candida albicans due to strong binding interactions with dihydrofolate reductase .

- Anticancer Potential : Some derivatives demonstrated cytotoxic effects in breast cancer cell lines, indicating potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

- Substituent Differences :

- Position 5 : Replaces the piperidine-1-carbonyl group with m-tolylcarbamoyl (a meta-methylphenyl carbamate).

- Impact :

- Loss of the piperidine ring’s basic nitrogen may diminish interactions with charged biological targets.

- Supplier Data : Available from two suppliers under identifiers like BAS 02497718 and AC1LMJ22 .

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate (ChemDiv ID: K813-0027)

- Substituent Differences :

- Position 2 : Replaces 3,4-dichlorobenzamido with 3,4-dimethoxybenzamido , swapping electron-withdrawing chlorines for electron-donating methoxy groups.

- Ester Group : Ethyl ester (vs. methyl), slightly increasing hydrophobicity.

- Impact :

- Ethyl ester could slow hydrolysis compared to the methyl analogue, affecting pharmacokinetics.

- Pharmacological Use : Screened as a small-molecule library compound, though biological data remain proprietary .

Tabulated Comparison of Key Features

Implications of Substituent Modifications

- Halogen vs. Alkoxy Groups : Chlorine atoms (electron-withdrawing) in the main compound may enhance binding to hydrophobic pockets or aryl hydrocarbon receptors, whereas methoxy groups (electron-donating) in K813-0027 could improve solubility but reduce electrophilic reactivity .

- Piperidine vs. Aromatic Carbamate : The piperidine moiety’s conformational flexibility and basic nitrogen may facilitate interactions with enzymes or receptors requiring hydrogen-bond acceptors, while the rigid m-tolylcarbamoyl group could limit target accessibility .

- Ester Group : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the main compound may have a shorter half-life in vivo compared to K813-0027 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.